
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EFMC or 18F-FMPEP-d~2~, is a radioligand that is used in positron emission tomography (PET) imaging. It is a highly selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes. EFMC has been extensively studied for its potential use in the diagnosis and treatment of neurological and psychiatric disorders.
作用机制
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide binds to mGluR5 with high affinity and selectivity, acting as a competitive antagonist. The binding of this compound to mGluR5 results in the inhibition of downstream signaling pathways, which are involved in various physiological and pathological processes. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of glutamate neurotransmission, which is dysregulated in many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in animals and humans. It has a short half-life of approximately 110 minutes, which allows for repeated imaging studies without significant accumulation in the body. This compound has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported.
实验室实验的优点和局限性
The use of N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments has several advantages, including its high affinity and selectivity for mGluR5, its low toxicity, and its ability to cross the blood-brain barrier. This compound-PET imaging allows for the non-invasive and quantitative measurement of mGluR5 expression and distribution in the brain, which is not possible with other imaging modalities. However, this compound-PET imaging is limited by its low spatial resolution, which makes it difficult to identify specific brain regions. Additionally, this compound-PET imaging is expensive and requires specialized equipment and facilities.
未来方向
There are several future directions for the use of N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in research and clinical settings. One potential application is the use of this compound-PET imaging for the early diagnosis and monitoring of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. This compound may also be used to evaluate the efficacy of mGluR5-targeted therapies in humans. Additionally, this compound may be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to improve the spatial resolution and accuracy of mGluR5 imaging. Finally, this compound may be used to investigate the role of mGluR5 in other physiological and pathological processes, such as pain and inflammation.
合成方法
The synthesis of N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the preparation of the precursor molecule, the introduction of the fluorine-18 isotope, and the final purification and formulation of the radioligand. The most commonly used method for the synthesis of this compound is the nucleophilic substitution reaction, in which the fluorine-18 isotope is introduced by reacting a precursor molecule with a fluorine-18-labeled nucleophile. The final product is obtained after purification using high-performance liquid chromatography (HPLC) and formulated for injection.
科学研究应用
N~1~-(2-ethoxyphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various preclinical and clinical studies for the imaging of mGluR5 in the brain. It has been shown to have high affinity and selectivity for mGluR5, making it a useful tool for investigating the role of this receptor in neurological and psychiatric disorders. This compound-PET imaging has been used to study the changes in mGluR5 expression and distribution in various conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. It has also been used to evaluate the efficacy of mGluR5-targeted therapies in animal models and humans.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-24-16-7-5-4-6-15(16)19-17(21)12-20(25(2,22)23)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJYOKZQBXPQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)
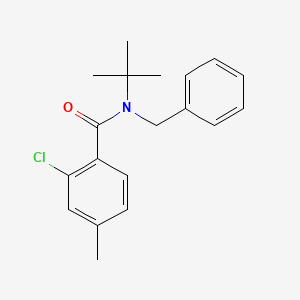
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
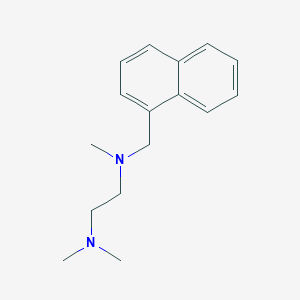
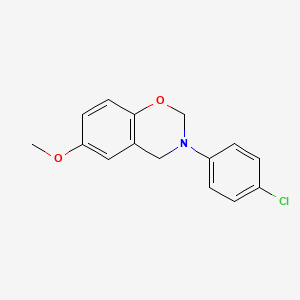
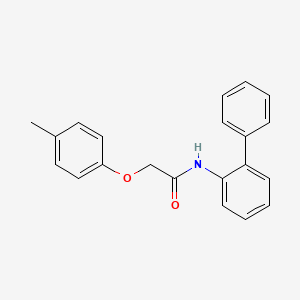
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)
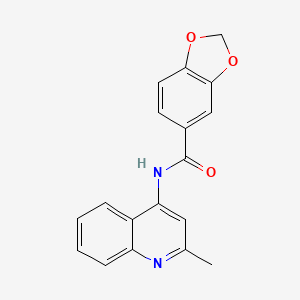


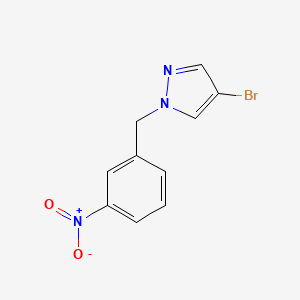
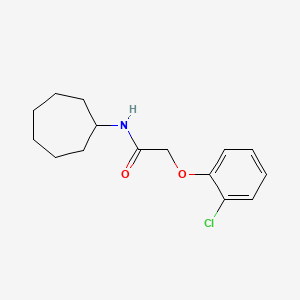
![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)